REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O=[C:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1.[Cl-].[NH4+]>O1CCCC1>[C:1]([CH:3]=[C:23]1[CH2:28][CH2:27][N:26]([C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])[CH2:25][CH2:24]1)#[N:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated aqueous ammonium chloride solution
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
a fraction corresponding to the Rf value=0.41 (hexane/ethyl acetate=3/1) by thin layer chromatography was concentrated under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |